Basic Yellow 5

Description

Contextualization of Basic Yellow 5 within Industrial and Environmental Research Landscapes

This compound, an organic compound belonging to the acridine (B1665455) class of dyes, holds a specific position within industrial and research settings. As a cationic or basic dye, its utility is rooted in its ability to form strong electrostatic bonds with materials bearing an anionic surface charge. auckland.ac.nz This property has led to its application in diverse industrial processes. Research indicates its use as a colorant in the manufacturing of electrostatic charge image developing toners, where it is mixed with polyester (B1180765) resins. epo.org It has also been identified as a component in certain hair dye formulations. usp.br

Beyond these primary applications, this compound is utilized in more specialized fields. In forensic science, for instance, it is employed as a dye stain in the processing of latent fingerprints, where its fluorescent properties are leveraged under alternate light sources to visualize ridge detail on nonporous surfaces. cts-forensics.com A niche application has also been noted in public works for the coloration of crosswalk markings on sealed streets. elsegundo.org

The industrial use of synthetic dyes, including this compound, invariably leads to environmental considerations. The discharge of dye-laden effluents from manufacturing facilities is a significant environmental concern. Consequently, a substantial body of research is dedicated to the detection, monitoring, and degradation of these compounds in aquatic environments. While specific environmental fate studies on this compound are not extensively detailed in readily available literature, the general principles of dye chemistry apply. Its solubility facilitates dispersal in water systems, and its complex aromatic structure suggests a degree of persistence. Research into the photostability and degradation of dyes, often studied through spectroscopic methods, is crucial for understanding their environmental impact and developing remediation strategies. auckland.ac.nzcardiff.ac.uk

Evolution of Academic Inquiry into Synthetic Dyes: Relevance to this compound

The academic study of synthetic dyes has evolved significantly since the synthesis of Mauveine in 1856. Initial research focused almost exclusively on the synthesis of new chromophores to expand the available color palette for the textile industry. This era was characterized by empirical discovery and the classification of dyes based on their application methods.

Over time, academic inquiry shifted towards a more fundamental understanding of the relationship between a dye's molecular structure and its properties. This included investigating the physicochemical principles governing dye-substrate interactions. For cationic dyes like this compound, research elucidated the importance of electrostatic interactions between the dye's cation and the anionic groups on substrates like polymers or fibers. auckland.ac.nz This understanding allowed for more controlled and efficient dyeing processes.

More recently, the focus of dye research has broadened beyond coloration. Scientists now explore the functional properties of dyes, treating them as specialized organic molecules. This evolution is evident in the use of dyes as probes and sensors. For example, some cationic yellow dyes are used in biomedical research as fluorescent probes that can bind to specific biological structures like nucleic acids, becoming highly fluorescent upon interaction. cardiff.ac.uk This "light-up" capability represents a significant evolution from a simple colorant to a sophisticated analytical tool. Similarly, the application of this compound in forensic science for latent print development is another example of this functional evolution, where its optical properties, rather than just its color, are the primary reason for its use. cts-forensics.com Current research continues to explore the integration of dyes into advanced materials, such as polymers for enhanced UV stability or for creating intrinsically colored plastics. auckland.ac.nz

Identification of Critical Knowledge Gaps in this compound Research

Despite its use in various industries, a review of scientific literature reveals several critical knowledge gaps in the research specifically concerning this compound.

First, there is a notable lack of comprehensive data on its environmental fate and ecotoxicology. While the general environmental impact of synthetic dyes is well-documented, specific studies detailing the biodegradation pathways, potential bioaccumulation, and toxicity of this compound and its degradation byproducts in various ecosystems are scarce. Such data is essential for accurate environmental risk assessment and the development of targeted wastewater treatment technologies.

Second, a degree of ambiguity exists in its nomenclature across different research contexts. While most industrial and chemical sources identify this compound as an acridine dye (C.I. 46035), some academic papers have used the same name or a similar one to refer to Thioflavin T, which is a benzothiazole (B30560) dye. cardiff.ac.ukguidechem.com This inconsistency can impede cross-disciplinary research and lead to confusion when comparing findings from different studies. A standardized and universally accepted identification is crucial for cohesive scientific inquiry.

Finally, there is limited research into the potential for this compound in advanced functional applications. Its acridine structure is a platform for interesting photophysical properties. While its use in toners and forensic staining is established, its potential in other areas like organic electronics, chemical sensing, or as a photosensitizer remains largely unexplored. The functional applications of structurally similar dyes suggest that a deeper investigation into the specific properties of this compound could uncover novel uses beyond its traditional role as a colorant. epo.orgcardiff.ac.uk

Data Tables

Table 1: Chemical Identity of this compound (Acridine) Data sourced from multiple chemical databases and research articles. guidechem.com

| Identifier | Value |

| Common Name | This compound |

| C.I. Name | C.I. 46035 |

| CAS Number | 6441-73-2 |

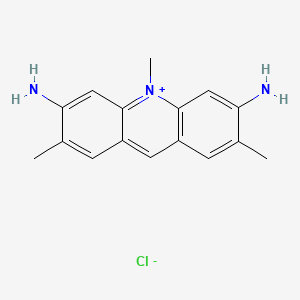

| Molecular Formula | C₁₆H₁₈ClN₃ |

| Molecular Weight | 287.79 g/mol |

| Chemical Class | Acridine Dye |

Table 2: Overview of Industrial and Research Applications of this compound This table summarizes the documented applications of the compound.

| Sector | Application | Research Context | Reference(s) |

| Manufacturing | Colorant in electrostatic toners | Integration with polyester resins for printing processes. | epo.org |

| Cosmetics | Component in hair dye formulations | Used as a direct dye for temporary or semi-permanent hair color. | usp.br |

| Forensic Science | Latent fingerprint dye stain | Fluorescent staining of prints on nonporous surfaces for visualization. | cts-forensics.com |

| Public Works | Colorant for road markings | Niche use in colored thermoplastic or paint for crosswalks. | elsegundo.org |

| Material Science | Colorant for polymers | Study of electrostatic bonding with ionomers for colored plastics. | auckland.ac.nz |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOOVVYDLASGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347583 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-73-2, 40451-58-9, 12768-83-1 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Yellow 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurophosphine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC YELLOW 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BP340B4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Basic Yellow 5 and Its Analogs

Investigation of Novel Synthesis Routes for Basic Yellow 5

Traditional synthesis routes for azo dyes, the class to which many yellow dyes belong, often involve diazotization of a primary aromatic amine followed by coupling with an electron-rich component like a phenol (B47542) or another amine. unb.ca Research is now geared towards optimizing this fundamental process through greener and catalytically enhanced approaches.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma In dye synthesis, this translates to developing eco-friendly methods that are safer and more efficient than conventional routes. imist.ma Key areas of research include the use of alternative solvents and energy sources.

Microwave-assisted organic synthesis represents a significant advancement, offering benefits such as faster reaction times, increased yields, and higher energy efficiency compared to conventional heating. slideshare.net The use of water as a solvent, where feasible, is another cornerstone of green dye synthesis, replacing hazardous and volatile organic solvents. imist.ma Research into solvent-free reaction conditions is also a promising avenue.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Method | Green Chemistry Approach | Research Findings |

|---|---|---|---|

| Solvent | Often uses toxic organic solvents like benzene (B151609). imist.ma | Use of water or solvent-free conditions. | Avoids hazardous materials and simplifies product work-up. imist.ma |

| Energy Source | Conventional heating (e.g., water bath, oil bath). | Microwave irradiation. | Can dramatically reduce reaction times from hours to minutes and improve yields. slideshare.net |

| Catalyst | May use stoichiometric amounts of reagents. | Use of catalytic, often recyclable, materials. | Reduces waste and improves atom economy. imist.ma |

| Byproducts | Can generate significant chemical waste. | Designed to minimize or eliminate waste products. | Leads to cleaner processes with less environmental impact. google.com |

A green synthesis process for a related dye, Solvent Yellow 160:1, highlights these principles by employing a simpler route that avoids the use of highly corrosive materials like thionyl chloride, thereby reducing equipment requirements and improving safety. google.com

Catalysts are crucial for enhancing the efficiency of dye synthesis by increasing reaction rates and selectivity, often under milder conditions. The development of novel heterogeneous catalysts is a major focus, as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. rsc.org

Research has explored various materials for catalysis in organic reactions, including biomass-derived heterogeneous catalysts, which are noted for being sustainable and economical. rsc.org For reactions involving triglycerides, alkaline earth metal oxides supported on zeolites have been shown to be effective heterogeneous basic catalysts. e3s-conferences.org Zeolites are valued as catalyst supports due to their high surface area, thermal stability, and porous structure, which can enhance the distribution of active sites. e3s-conferences.org Nanocatalysts are also emerging as a powerful option due to their exceptionally high surface area, which can lead to superior catalytic activity. rsc.org

Table 2: Potential Catalyst Types for Dye Synthesis

| Catalyst Type | Description | Potential Advantages |

|---|---|---|

| Homogeneous Base | Catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are in the same phase as reactants. rsc.org | Inexpensive, readily available, high reaction rates at ambient conditions. rsc.org |

| Heterogeneous Acid/Base | Solid catalysts, such as metal oxides on a support (e.g., zeolite), that are in a different phase from the reactants. e3s-conferences.org | Easy separation and recyclability, reduced corrosion issues, potential for continuous processes. rsc.orge3s-conferences.org |

| Bifunctional Catalysts | Contain both acidic and basic sites on a single material. rsc.org | Can catalyze multiple reaction steps (e.g., esterification and transesterification) in a one-pot process. rsc.org |

| Nanocatalysts | Catalytic materials with particle sizes on the nanometer scale. rsc.org | Extremely high surface-area-to-volume ratio, leading to enhanced reactivity and potentially higher yields. rsc.org |

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthesis, controlling product quality, and minimizing unwanted side reactions. For azo dyes, this involves detailed studies of the diazotization and coupling steps.

The formation of an azo dye typically proceeds through a well-established two-step pathway:

Diazotization : A primary aromatic amine is treated with a nitrous acid source (commonly sodium nitrite (B80452) in an acidic medium) at low temperatures to form a diazonium salt. unb.cagoogle.com This diazonium ion is a key reactive intermediate.

Azo Coupling : The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, an aniline (B41778) derivative, or a heterocyclic compound, to form the final azo dye. unb.cagoogle.com The position of the coupling on the partner molecule is directed by the existing substituent groups.

Advanced analytical techniques such as electrospray ionization mass spectrometry (ESIMS) and nuclear magnetic resonance (NMR) spectroscopy are used to study these reaction pathways and identify transient intermediates, providing deeper insight into the mechanism. beilstein-journals.org

Kinetic modeling provides a quantitative understanding of reaction rates and the factors that influence them, such as temperature, pH, and reactant concentrations. While many studies focus on the kinetics of dye degradation or adsorption tandfonline.comresearchgate.net, the principles can be applied to synthesis reactions. Kinetic models like the pseudo-first-order and pseudo-second-order equations are often used to describe the rates of chemical processes. tandfonline.comresearchgate.net

Table 3: Key Parameters in Kinetic Modeling of Synthesis

| Parameter | Symbol | Description |

|---|---|---|

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. |

| Reaction Order | n | The exponent to which the concentration of a species is raised in a rate law, indicating its influence on the reaction rate. |

| Equilibrium Adsorption Capacity | qe | In adsorption studies, the amount of adsorbate taken up by the adsorbent at equilibrium. tandfonline.com |

| Amount Adsorbed at Time t | qt | The amount of adsorbate taken up at a specific time t. tandfonline.com |

The pseudo-second-order kinetic model, for instance, often suggests that the rate-limiting step may be chemisorption, involving valence forces through electron sharing or exchange between reactants. tandfonline.com Applying these concepts to synthesis can help elucidate whether the rate is limited by mass transfer or the chemical reaction itself.

Derivatization Strategies for Modified this compound Structures

Derivatization involves the chemical modification of a parent molecule to create new analogs with altered physicochemical properties. In dye chemistry, this is a powerful tool for fine-tuning characteristics such as color shade, solubility, lightfastness, and affinity for specific substrates. plos.org

Strategies often involve introducing various functional groups onto the core structure of the dye. For example, the synthesis of analogs of other bioactive compounds has been achieved through N-acylation, condensation with isocyanates, and reductive amination. nih.gov The choice of derivatizing reagent depends on the functional group to be modified and the desired properties of the final product. gcms.cz For analytical purposes, derivatization can be used to increase the volatility of a compound for analysis by gas chromatography. mdpi.com In the context of creating new dyes, these modifications are intended to be permanent alterations to the molecule's structure.

Table 4: Common Derivatization Reactions for Azo Dye Analogs

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Alkylation/Acylation | Alkyl halides, acyl chlorides | Modifies hydroxyl or amino groups to alter solubility and reactivity. nih.gov |

| Sulfonation | Sulfuric acid, oleum | Introduces sulfonic acid (-SO₃H) groups to increase water solubility. |

| Halogenation | Cl₂, Br₂ | Introduces halogen atoms, which can shift the color and improve lightfastness. |

| Nitration | Nitric acid, sulfuric acid | Introduces nitro (-NO₂) groups, which can act as a precursor for amino groups or modify electronic properties. |

| Esterification | Alcohols, acid catalysts | Converts carboxylic acid groups to esters to modify solubility and interactions with substrates. gcms.cz |

By systematically applying these strategies, libraries of this compound analogs can be synthesized and screened for improved performance in various applications.

Synthesis of Functionalized this compound Derivatives

The synthesis of complex, functionalized heterocyclic compounds analogous to modern dyes relies heavily on advanced catalytic methods. Palladium-catalyzed cross-coupling and tandem reactions represent a cornerstone of this field, allowing for the efficient and regioselective construction of scaffolds like diarylthiazoles from simpler precursors.

One prominent methodology is the palladium-catalyzed tandem C-H substitution, which enables the synthesis of 2,5-diarylthiazoles. acs.orgacs.org This approach involves the sequential, regioselective introduction of two different aryl groups onto the thiazole (B1198619) ring. The first arylation at the 2-position can be achieved using a palladium/copper catalytic system activated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) under relatively mild conditions (40-60 °C). acs.org A subsequent arylation at the 5-position can then be performed using a different palladium catalyst, such as Pd(OAc)₂, with a base like cesium carbonate (Cs₂CO₃) at a higher temperature. acs.orgacs.org This tandem strategy is highly versatile and suitable for creating a combinatorial library of 2,5-diarylthiazoles with diverse electronic properties. acs.org

Another powerful strategy involves the palladium-catalyzed cyclization of sulfoxonium ylides with aryl thioamides to produce 2,4-diarylthiazoles. thieme-connect.com This method is noted for its cost-effectiveness and operational simplicity, providing moderate to excellent yields under mild conditions. The reaction tolerates a wide range of functional groups on both the ylide and the thioamide, including electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens. thieme-connect.com Research has shown that substituents at the para- or meta-positions of the reactants generally lead to higher yields compared to those at the ortho-position, which is attributed to steric hindrance. thieme-connect.com

The table below summarizes various palladium-catalyzed methods for the synthesis of functionalized diarylthiazole derivatives, highlighting the diversity of catalysts, conditions, and achievable yields.

| Scaffold | Reactant 1 | Reactant 2 | Catalyst/Activator | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Arylthiazole | Thiazole | 4-Methoxy-1-iodobenzene | PdCl₂(PPh₃)₂/CuI/TBAF | DMSO, 60 °C | 82% | acs.org |

| 2,5-Diarylthiazole | N,N-dimethyl-2-phenylethen-1-amine | Benzothioamide | Pd(OAc)₂ | Moderate | Efficient | arkat-usa.org |

| 2,4-Diarylthiazole | Sulfoxonium ylide | Aryl thioamide | Pd-catalyst | Mild | Moderate to Excellent | thieme-connect.com |

| 2,5-Diarylthiazole | 2-Arylthiazole | Aryl Halide | Pd(OAc)₂/PPh₃/Cs₂CO₃ | 140 °C, 24-70 h | Good to Excellent | acs.org |

Structure-Reactivity Relationship Studies of this compound Derivatives

The relationship between the chemical structure of a molecule and its reactivity or properties (Structure-Activity Relationship, SAR) is a fundamental concept in chemical and pharmaceutical sciences. For dye analogs like diarylthiazoles, SAR studies reveal how different functional groups influence characteristics such as color, light emission, and biological activity.

In the context of 2,5-diarylthiazoles designed for light-emitting applications, the electronic nature of the substituents on the aryl rings plays a critical role. acs.org The introduction of an electron-donating group (like -N(CH₃)₂) on one aryl ring and an electron-withdrawing group (like -CN) on the other creates a "push-pull" system. This significantly affects the molecule's electronic transitions, leading to a shift in the maximum absorption wavelength (λmax) of its UV-vis spectrum. For instance, a 2,5-diarylthiazole with N,N-dimethylamino and cyano groups exhibits a λmax at 398 nm, a substantial redshift compared to a derivative with methoxy (B1213986) and methyl groups (334 nm). acs.org This tunability is crucial for developing materials with specific light-emitting colors. acs.orgacs.org

In medicinal chemistry, SAR studies on thiazole derivatives often focus on optimizing their biological potency, such as antiproliferative activity against cancer cells. Studies on 4,5-diarylthiazole derivatives have shown that the specific placement and nature of substituents are paramount for activity. nih.gov For example, a derivative with a 3,4,5-trimethoxyphenyl group at the C-4 position and a 4-ethoxyphenyl group at the C-5 position of a 2-aminothiazole (B372263) core was identified as the most potent in its series, with IC₅₀ values in the low nanomolar range (8.4–26.4 nM) against several human cancer cell lines. nih.gov This highlights the high degree of structural and positional specificity required for potent biological interaction.

The following table presents selected SAR findings for functionalized thiazole derivatives, correlating structural features with observed properties.

| Thiazole Scaffold | Substituents | Observed Effect | Finding | Reference |

|---|---|---|---|---|

| 2,5-Diarylthiazole | -N(CH₃)₂ (donor) and -CN (acceptor) | Photoluminescence | Creates a "push-pull" system, red-shifting λmax to 398 nm, tuning light emission color. | acs.org |

| 4,5-Diaryl-2-aminothiazole | C-4: 3,4,5-trimethoxyphenyl; C-5: 4-ethoxyphenyl | Antiproliferative Activity (IC₅₀) | Potent activity (IC₅₀ = 8.4-26.4 nM) against cancer cells by inhibiting tubulin polymerization. | nih.gov |

| Sulfamoyl benzamidothiazole | Systematic modifications to the scaffold | NF-κB Activation | Identified sites on the scaffold that tolerated modification, yielding more potent immune response enhancers. | nih.gov |

| 2-(Pyrazolin-1-yl)-thiazole | Aryl vs. Hetaryl substitution | Antimicrobial Activity | Aryl substitutions at specific positions yielded better overall activity compared to hetaryl substitutions. | nih.gov |

Environmental Fate, Transport, and Transformation Mechanisms of Basic Yellow 5

Adsorption and Desorption Dynamics of Basic Yellow 5 in Environmental Matrices

The interaction of this compound with solid surfaces in the environment, such as soils, sediments, and suspended particles, is a key process controlling its mobility and bioavailability. This interaction is a dynamic equilibrium between adsorption (the binding of the dye to the surface) and desorption (its release back into the solution).

To quantify the adsorption capacity of different materials for this compound and to understand the nature of the adsorption process, various isotherm and kinetic models are employed.

Adsorption Isotherm Models: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. researchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. asianpubs.org Studies have shown that the Langmuir model can effectively describe the adsorption of basic dyes, including variants of Basic Yellow, onto adsorbents like bentonite (B74815) and silica (B1680970) monolith particles. asianpubs.orgmdpi.com The linear form of the Langmuir isotherm is expressed as:

Ce/qe = 1/(KLqm) + Ce/qm

Where Ce is the equilibrium concentration of the dye, qe is the amount of dye adsorbed at equilibrium, qm is the maximum monolayer adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption. researchgate.net

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats and affinities. researchgate.net It is not restricted to the formation of a monolayer. researchgate.net The Freundlich model has been found to fit the adsorption data of Basic Yellow 28 on treated avocado seed and kaolin (B608303) well. researchgate.nettandfonline.com The logarithmic form of the Freundlich isotherm is given by:

log(qe) = log(KF) + (1/n)log(Ce)

Where KF and n are Freundlich constants related to the adsorption capacity and adsorption intensity, respectively. researchgate.net

Other Isotherms: The Sips isotherm, a combination of the Langmuir and Freundlich models, has also been used to describe the adsorption of Basic Yellow 28 on chitin, providing a good fit to experimental data. publisherspanel.com

The table below summarizes the parameters of Langmuir and Freundlich isotherm models for the adsorption of Basic Yellow dye on different adsorbents.

| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | KF ((mg/g)(L/mg)1/n) | n | Reference |

| Kaolin | Langmuir | - | - | - | - | researchgate.net |

| Bentonite | Langmuir | 25.25 | - | - | - | asianpubs.org |

| Treated Avocado Seed | Freundlich, Temkin | 49.30 | - | - | - | tandfonline.com |

| Chitin | Sips | 17.74 | - | - | - | publisherspanel.com |

Kinetic Analysis: Adsorption kinetics describe the rate of dye uptake by an adsorbent and provide insights into the controlling mechanisms of the adsorption process.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The rate constant for the pseudo-first-order model has been used to describe the adsorption of basic yellow dye on activated carbon. acs.org

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com This model has been widely and successfully used to describe the adsorption kinetics of Basic Yellow 28 on various adsorbents, including treated avocado seed and apatites. tandfonline.comindexcopernicus.com The linear form of the pseudo-second-order kinetic model is:

t/qt = 1/(k2qe2) + t/qe

Where qt is the amount of dye adsorbed at time t, and k2 is the rate constant of pseudo-second-order adsorption.

Intraparticle Diffusion Model: This model, based on the theory by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. tandfonline.com The model suggests that adsorption can occur in multiple stages, including external surface adsorption and gradual intraparticle diffusion. tandfonline.com

The following table presents kinetic parameters for the adsorption of Basic Yellow dye.

| Adsorbent | Kinetic Model | k1 (min-1) | k2 (g/mg·min) | R2 | Reference |

| Activated Carbon | Pseudo-first-order | Varies with conditions | - | >0.99 | acs.org |

| Kaolin | Pseudo-second-order | - | - | Well-fitted | researchgate.net |

| Treated Avocado Seed | Pseudo-second-order | - | - | >0.999 | tandfonline.comresearchgate.net |

| Apatites | Pseudo-second-order | - | - | - | indexcopernicus.com |

The adsorption of this compound, a cationic dye, onto various surfaces is driven by a combination of physical and chemical interactions.

Electrostatic Attraction: This is a primary mechanism, especially for adsorbents with negatively charged surfaces. scispace.com Since this compound carries a positive charge, it is readily attracted to negatively charged sites on materials like clays (B1170129) (kaolin, bentonite) and activated carbon. asianpubs.orgresearchgate.net The surface charge of the adsorbent is often pH-dependent, influencing the strength of this interaction.

Ion Exchange: In this process, the cationic dye molecule exchanges with other cations present on the surface of the adsorbent. This mechanism is particularly relevant for clays like bentonite and kaolin, which have exchangeable cations in their structure. researchgate.net

Hydrogen Bonding: Functional groups on both the dye molecule and the adsorbent surface can form hydrogen bonds, further enhancing the adsorption of the dye.

Physical Interactions: The adsorption of Basic Yellow 28 has been suggested to be governed by a combination of ion exchange and physical interactions. researchgate.net

Several environmental factors can significantly influence the adsorption of this compound.

pH: The pH of the aqueous solution is a critical parameter as it affects both the surface charge of the adsorbent and the speciation of the dye. For cationic dyes like this compound, adsorption is generally favored at higher pH values (basic conditions). cerist.dz At high pH, the surface of many adsorbents becomes more negatively charged, leading to stronger electrostatic attraction with the positively charged dye molecules. tsijournals.com For example, the optimal pH for the removal of Basic Yellow 28 by activated carbon derived from apricot stones was found to be 10. tsijournals.com Conversely, at low pH, an excess of H+ ions can compete with the cationic dye for adsorption sites, reducing the efficiency of the process.

Ionic Strength: The presence of other ions in the solution can affect the adsorption of this compound. An increase in ionic strength can lead to a decrease in adsorption due to the competition of other cations for the active sites on the adsorbent. This is known as a screening effect, where the added salt ions shield the electrostatic attraction between the dye and the adsorbent surface.

Temperature: The effect of temperature on the adsorption of this compound can indicate whether the process is exothermic or endothermic. In many cases, an increase in temperature leads to an increase in the adsorption capacity, suggesting that the process is endothermic. tsijournals.comrjlbpcs.com This could be due to an increase in the mobility of the dye molecules and a possible swelling of the adsorbent's internal structure, making more sites available for adsorption. rjlbpcs.com For instance, the adsorption of Basic Yellow 28 onto activated carbon from apricot stones was found to be an endothermic process. tsijournals.com

Photolytic and Photocatalytic Degradation Pathways of this compound

In addition to adsorption, this compound can be transformed in the environment through degradation processes initiated by light. These processes can be categorized as direct photolysis and photocatalysis.

Direct photolysis involves the degradation of a chemical compound by the direct absorption of light energy. In the case of this compound, the dye molecule itself absorbs photons, leading to an excited state. This excited molecule can then undergo various reactions, such as isomerization, cyclization, or fragmentation, resulting in its degradation.

Studies have shown that direct photolysis of Basic Yellow 28 can occur, but the degradation rate is often slow. For example, in one study, the degradation rate of Basic Yellow 28 by photolysis alone did not exceed 51.5% after one hour of irradiation. cerist.dz The kinetics of direct photolysis are often modeled using first-order or pseudo-first-order kinetics. The efficiency of direct photolysis is dependent on factors such as the intensity and wavelength of the light, the quantum yield of the dye, and the presence of other substances in the water that may absorb light.

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), to accelerate the degradation of organic pollutants under illumination. cerist.dz This method has proven to be highly effective for the degradation of Basic Yellow 28. cerist.dz

The general mechanism involves the following steps:

Photoexcitation: When the semiconductor photocatalyst is irradiated with light of energy equal to or greater than its band gap, an electron-hole pair (e⁻/h⁺) is generated. scispace.com

Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. scispace.com They can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). scispace.com The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.

Dye Degradation: The highly reactive species, particularly hydroxyl radicals, attack the dye molecules, leading to the cleavage of chromophoric groups and the breakdown of the molecule into smaller, less harmful compounds, and ultimately to complete mineralization into CO₂, water, and inorganic ions. scispace.com

Studies have demonstrated the successful degradation of Basic Yellow 28 using various photocatalysts. For instance, TiO₂ and ZnO have been shown to completely degrade Basic Yellow 28 within an hour under UV irradiation. cerist.dz The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. cerist.dzscispace.com For example, the photodegradation rate of Basic Yellow 28 was found to increase with an increasing concentration of the photocatalyst up to an optimal value, beyond which the rate decreased due to light scattering and particle agglomeration. scispace.com

The table below provides an overview of different photocatalysts used for the degradation of Basic Yellow 28.

| Photocatalyst | Light Source | Degradation Efficiency | Time (min) | Reference |

| TiO₂ P25 | Suntest CPS+ (UV) | 100% | 60 | cerist.dz |

| ZnO | Suntest CPS+ (UV) | 100% | 60 | cerist.dz |

| Fe₂O₃ | Suntest CPS+ (UV) | 80% | 60 | cerist.dz |

| P160 TiO₂-based catalyst | Osram ultra-vitalux® lamp | Complete decolorization | 60 | scispace.com |

Heterogeneous Photocatalysis for this compound Degradation

Development and Optimization of Novel Photocatalysts

The degradation of dyes like this compound is a significant area of research, leading to the development of various photocatalysts. These materials, when exposed to light, can break down complex organic molecules into simpler, less harmful substances. Research has explored different types of photocatalysts, including single-component materials and more complex composites, to enhance degradation efficiency.

First-generation photocatalysts include single-component materials like titanium dioxide (TiO2), zinc oxide (ZnO), and cadmium sulfide (B99878) (CdS). sciopen.com Second-generation photocatalysts are multi-component systems used in suspension, such as tungsten trioxide/nickel tungstate (B81510) (WO3/NiWO4) and graphitic carbon nitride/silver vanadate (B1173111) (C3N4/Ag3VO4). sciopen.com The third generation involves immobilizing these catalysts on solid substrates, for instance, fluorine-doped tin oxide/tungsten trioxide-zinc oxide (FTO/WO3-ZnO). sciopen.com

Recent advancements focus on creating novel nanocomposites to improve photocatalytic activity. For example, a composite of cucurbit researchgate.neturil (CB researchgate.net) with magnetically modified multi-walled carbon nanotubes has been developed as an effective adsorbent for cationic dyes. mdpi.com Another innovative approach involves the synthesis of PbS/ZIF-67 nanocomposites, which have shown potential for the photodegradation of Basic Yellow 28. researchgate.net The optimization of these photocatalysts often involves adjusting parameters like catalyst dosage and the initial concentration of the dye to achieve maximum degradation rates. mdpi.com For instance, in the degradation of Rhodamine B, increasing the catalyst dosage to a certain point enhanced the decolorization rate, after which the efficiency decreased. mdpi.com

Elucidation of Photocatalytic Reaction Mechanisms and Intermediates

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs when a semiconductor photocatalyst absorbs photons with energy exceeding its bandgap. acs.org These excited electrons and holes are highly reactive. acs.org They can participate in redox reactions with adsorbed molecules like water and oxygen, or directly with the organic dye pollutants. acs.org

A key process in the degradation of dyes is the formation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). acs.orgnih.gov These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of dye molecules. acs.orgekb.eg The process can be summarized in the following steps:

Photoexcitation: The photocatalyst absorbs light, creating an electron-hole pair (e- + h+). acs.org

Redox Reactions: The holes on the valence band can react with water molecules to form hydroxyl radicals, while electrons in the conduction band can reduce oxygen to form superoxide radicals (O2•−). acs.orgnih.gov

Degradation: These reactive species attack the dye molecules, leading to their decomposition into smaller, less harmful byproducts, and ultimately mineralization into carbon dioxide and water. acs.org

For azo dyes like this compound, the initial step in degradation is often the cleavage of the azo bond (-N=N-). nih.gov In the case of Metanil Yellow degradation using TiO2, the process leads to the formation of intermediates such as benzene (B151609) sulphonic acid and diphenylamine, which are further broken down into simpler compounds like benzene, aniline (B41778), and phenol (B47542) before complete mineralization. nih.gov The specific intermediates and reaction pathways can vary depending on the photocatalyst and reaction conditions. For example, in the degradation of FD&C Yellow No. 5 (Tartrazine) using TiO2, both hydroxyl radicals and singlet oxygen were identified as the key reactive species responsible for discoloration. acs.org

Biodegradation and Biotransformation Pathways of this compound

Microbial Strain Isolation and Characterization for this compound Degradation

The bioremediation of textile dyes like this compound relies on the isolation and characterization of microbial strains capable of breaking down these complex molecules. bbrc.in Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and mineralize various dyes. mdpi.com

Researchers have isolated bacterial strains from environments contaminated with textile industry effluents, which are often adapted to degrade dyes. bbrc.inresearchgate.net For instance, a study on the degradation of Basic Yellow Auramine O led to the isolation of five bacterial strains from a textile industry soil sample. bbrc.inresearchgate.net Through screening, one isolate, identified as a Staphylococcus species, showed a maximum dye decolorization of 98.9% within 96 hours. bbrc.inresearchgate.net The characterization of these isolates typically involves physical and biochemical tests, such as Gram staining, catalase, oxidase, and urease tests, to identify the species. bbrc.inresearchgate.net

Similarly, various bacterial genera like Pseudomonas, Bacillus, and Rhodococcus are known for their rapid decolorization of azo dyes. researchgate.net One study identified Pseudomonas putida as the most effective in decolorizing Blue RR (95%), Pseudomonas aeruginosa for Black B (93%), and Bacillus subtilis for Red RR (91%) and Yellow RR (65%). walshmedicalmedia.com The effectiveness of these strains is often optimized by adjusting environmental conditions such as pH, temperature, inoculum size, and the availability of carbon and nitrogen sources. researchgate.net For the Staphylococcus sp. degrading Auramine O, maximum decolorization was achieved at an initial pH of 6, an inoculum size of 10%, and with glucose and yeast extract as the carbon and nitrogen sources, respectively. researchgate.net

Aerobic and Anaerobic Biodegradation Processes for this compound

The complete biodegradation of azo dyes such as this compound often requires a sequential anaerobic-aerobic process. bioline.org.br This is because the initial reductive cleavage of the azo bond occurs most efficiently under anaerobic (oxygen-deficient) conditions, while the subsequent degradation of the resulting aromatic amines typically requires aerobic (oxygen-rich) conditions. bioline.org.bropenbiotechnologyjournal.com

Anaerobic Biodegradation: Under anaerobic conditions, microorganisms utilize azo dyes as electron acceptors. The reductive cleavage of the azo bond by enzymes like azoreductase leads to the decolorization of the dye and the formation of aromatic amines. frontiersin.orgopenbiotechnologyjournal.com While this step effectively removes the color, the aromatic amine intermediates can be more toxic than the parent dye. frontiersin.org Studies have shown significant color removal in the anaerobic stage of treatment. For example, in one study, C.I. Basic Blue 3 and C.I. Basic Red 2 were removed by 72% and 78% respectively in an upflow anaerobic sludge blanket (UASB) reactor. nih.gov

Aerobic Biodegradation: The aromatic amines produced during the anaerobic phase are generally resistant to further degradation under anaerobic conditions. openbiotechnologyjournal.com Therefore, an aerobic stage is necessary for their mineralization. bioline.org.br In the presence of oxygen, different microorganisms and enzymes can break down these aromatic amines into simpler, non-toxic compounds like carbon dioxide and water. tandfonline.com The anaerobic pretreatment is crucial as it improves the biodegradability of the dyes for the subsequent aerobic treatment. nih.gov A combined anaerobic-aerobic system can achieve high removal efficiencies for both color and chemical oxygen demand (COD). nih.govresearchgate.net

Some specialized bacteria are capable of degrading azo dyes under solely aerobic conditions, but this is less common for most azo dyes. openbiotechnologyjournal.com The sequential anaerobic-aerobic approach is generally considered the most effective and cost-efficient method for the complete mineralization of these pollutants. bioline.org.br

Advanced Oxidation Processes (AOPs) for this compound Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). ekb.egijcce.ac.ir These processes are considered powerful and eco-friendly methods for degrading complex and recalcitrant molecules like this compound. ijcce.ac.iratlantis-press.com

AOPs can be broadly classified into photochemical and non-photochemical processes. ijcce.ac.ir Common AOPs include:

Fenton's Reagent (H2O2/Fe2+): This classic AOP involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals. ekb.eg Studies on the degradation of Sunset Yellow dye using the Fenton process showed high removal efficiency, with optimal conditions identified for pH, H2O2, and Fe2+ concentrations. ekb.eg

Photo-Fenton: This process enhances the Fenton reaction with the use of UV or visible light, which increases the production of hydroxyl radicals. atlantis-press.com

UV/H2O2: The photolysis of hydrogen peroxide by ultraviolet radiation generates hydroxyl radicals, proving effective for dye degradation. scispace.com The degradation efficiency of C.I. Reactive Yellow 145 was found to increase with UV light intensity and H2O2 dosage. scispace.com

Ozonation: Ozone (O3) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. atlantis-press.com

Photocatalytic Oxidation: This involves the use of a semiconductor photocatalyst (like TiO2) and a light source (like UV) to generate reactive oxygen species. uobaghdad.edu.iq A study on Reactive Yellow dye using a continuous reactor with H2O2/TiO2/UV achieved a maximum removal efficiency of 91.55%. uobaghdad.edu.iq

The effectiveness of AOPs is influenced by several operational parameters, including pH, the concentration of the oxidizing agent (e.g., H2O2), the intensity of the light source, and the initial concentration of the dye. scispace.comscirp.org For instance, the degradation of Reactive Yellow 145 was found to be most effective in an acidic medium at pH 3. scirp.org While highly effective, the industrial application of AOPs can be limited by cost. atlantis-press.com Therefore, research often focuses on optimizing these processes and combining them with other technologies to improve efficiency and reduce expenses. atlantis-press.com

Interactive Data Tables

Microbial Degradation of Dyes

| Microbial Strain | Dye | Degradation Efficiency (%) | Time (hours) |

| Staphylococcus sp. | Auramine O | 98.9 | 96 |

| Lysinibacillus fusiformis | Methyl Red | 96 | 2 |

| Pseudomonas putida | Blue RR | 95 | 96 |

| Pseudomonas aeruginosa | Black B | 93 | 96 |

| Bacillus subtilis | Red RR | 91 | 96 |

| Bacillus subtilis | Yellow RR | 65 | 96 |

Advanced Oxidation Processes for Dye Degradation

| AOP Method | Dye | Removal Efficiency (%) | Key Parameters |

| H2O2/TiO2/UV | Reactive Yellow | 91.55 | pH 7, H2O2: 400 mg/l, TiO2: 25 mg/l |

| Fenton (H2O2/Fe2+) | Sunset Yellow | High | pH 2.7, [Fe2+]: 2.55x10-3 mmol, [H2O2]: 0.2425 mmol |

| UV/H2O2 | C.I. Reactive Yellow 145 | ~99 | pH 3.0, 5% H2O2, 1 hour irradiation |

| Photocatalysis (TiO2) | Basic Yellow 28 | 100 | 2.5 hours |

Fenton and Photo-Fenton Oxidation Mechanisms for this compound

The degradation of dyes like this compound via the Fenton and photo-Fenton processes is influenced by several key parameters, including pH, the initial concentrations of the dye, hydrogen peroxide, and ferrous ions. researchgate.netjmaterenvironsci.com Optimal conditions for the degradation of a similar dye, Basic Yellow 28, were found to be a pH of 3.0, an initial H₂O₂ concentration of 0.20 mM, and an initial Fe²⁺ concentration of 0.14 mM for a 13 µM dye solution at 25°C. jmaterenvironsci.com Under these conditions, a 90% disappearance of the dye was achieved within just two minutes. jmaterenvironsci.com For other yellow dyes, such as Reactive Yellow 84, the optimal conditions were a pH of 3, with 25 mg/L of Fe²⁺ and 250 mg/L of H₂O₂ for a 60 mg/L dye concentration, achieving 85% decolorization in 20 minutes. jmaterenvironsci.com

The mechanism of the photo-Fenton process involves the generation of hydroxyl radicals from the photolysis of H₂O₂ and the photoreduction of Fe³⁺. isca.measianpubs.org The primary reaction steps are:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ asianpubs.org

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ isca.me

The hydroxyl radicals then attack the dye molecule, leading to its degradation. isca.memdpi.com The efficiency of the photo-Fenton process is generally higher than the traditional Fenton process due to the continuous regeneration of Fe²⁺, which is the rate-limiting step in the classic Fenton reaction. isca.mejmaterenvironsci.com Studies have shown that the photo-Fenton process can completely mineralize dyes into carbon dioxide and water. isca.meisca.me

Table 1: Optimal Conditions for Fenton and Photo-Fenton Degradation of Yellow Dyes

| Dye | Process | Optimal pH | Optimal [Fe²⁺] | Optimal [H₂O₂] | Initial Dye Conc. | Degradation Efficiency | Reference |

|---|---|---|---|---|---|---|---|

| Basic Yellow 28 | Fenton | 3.0 | 0.14 mM | 0.20 mM | 13 µM | 90% in 2 min | jmaterenvironsci.com |

| Reactive Yellow 145 | Fenton | 3.5 | 3.5 x 10⁻⁵ M | 0.005 M | Not Specified | 95.6% in 1 hr | asianpubs.org |

| Reactive Yellow 84 | Fenton | 3.0 | 25 mg/L | 250 mg/L | 60 mg/L | 85% in 20 min | jmaterenvironsci.com |

| Basic Yellow 2 | Photo-Fenton | 4.5 | 2.65 x 10⁻⁴ M (Fe³⁺) | 1.0 mL | Not Specified | Complete mineralization | isca.me |

| Acid Light Yellow 2G | Fenton | 3.0 | 0.1 mmol/L | 0.6 mmol/L | 20 mg/L | 94.66% in 300 s | neptjournal.com |

Heterogeneous Fenton-like catalysts, such as iron-containing zeolites (Fe-ZSM-5), have also been investigated to overcome the limitations of the homogeneous Fenton process, such as the narrow working pH range and the production of iron sludge. iyte.edu.tracs.org These catalysts have shown high activity and stability in the degradation of various organic pollutants. iyte.edu.trmdpi.com For example, an iron-exchanged zeolite catalyst (IE-FeZSM-5) demonstrated enhanced degradation of Orange II dye compared to the parent zeolite. iyte.edu.tr

Ozonation and Peroxone Systems for this compound Degradation

Ozonation and peroxone (O₃/H₂O₂) systems are other effective AOPs for the degradation of dyes like this compound. Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form highly reactive hydroxyl radicals. The peroxone process combines ozone with hydrogen peroxide, which accelerates the decomposition of ozone into hydroxyl radicals, thereby enhancing the oxidation of organic pollutants.

The efficiency of ozonation is influenced by the pH of the solution. In acidic conditions, the direct reaction of molecular ozone with the dye molecule is the predominant degradation pathway. As the pH increases towards alkaline conditions, the decomposition of ozone into hydroxyl radicals is favored, leading to a more powerful and less selective oxidation process.

Electrochemical Oxidation of this compound

Electrochemical oxidation is an AOP that involves the generation of oxidants on the surface of an anode or in the bulk solution. researchgate.net This process can occur through direct electron transfer from the pollutant to the anode or through indirect oxidation by electrochemically generated species like hydroxyl radicals, active chlorine, or hydrogen peroxide. researchgate.net

The choice of anode material is critical for the efficiency of electrochemical oxidation. Dimensionally stable anodes (DSAs), such as Ti/IrO₂, and boron-doped diamond (BDD) electrodes are known for their high oxygen evolution potential and ability to generate hydroxyl radicals. researchgate.netiwaponline.com The degradation of dyes through electrochemical methods is influenced by parameters such as current density, pH, and the type of supporting electrolyte. iwaponline.com

In the electro-Fenton process, a variation of electrochemical oxidation, ferrous ions are continuously regenerated at the cathode, while hydrogen peroxide is simultaneously produced. This in-situ generation of Fenton's reagent enhances the production of hydroxyl radicals and the degradation of organic pollutants. researchgate.netiwaponline.com Studies have shown that combining anodic oxidation with the electro-Fenton process can lead to higher removal rates of total organic carbon (TOC). researchgate.net

Sonochemical and Wet Air Oxidation Approaches for this compound

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals from the pyrolysis of water. These radicals then attack and degrade the dye molecules.

Combining the sonochemical process with the Fenton process (sono-Fenton) can have a synergistic effect on the degradation of organic pollutants. mdpi.com The ultrasound enhances the reaction between H₂O₂ and Fe²⁺ ions, leading to increased production of hydroxyl radicals. mdpi.com

Wet air oxidation (WAO) is a high-temperature and high-pressure process that uses oxygen from the air to oxidize organic compounds in an aqueous environment. The process is typically carried out at temperatures between 150°C and 325°C and pressures from 0.5 to 20 MPa. The use of catalysts can lower the required temperature and pressure, making the process more economically viable. Catalytic wet air oxidation (CWAO) using catalysts like iron-containing zeolites has been shown to be effective in degrading various organic pollutants. iyte.edu.tr

Investigation of Radical Species Generation and Reaction Pathways

The degradation of this compound and similar dyes by AOPs is primarily driven by the action of highly reactive radical species, with the hydroxyl radical (•OH) being the most significant. bibliotekanauki.plmdpi.com The generation of these radicals is the cornerstone of processes like Fenton, photo-Fenton, ozonation, and sonochemistry. bibliotekanauki.plisca.measianpubs.orgmdpi.com

The reaction of hydroxyl radicals with azo dyes, a class to which many yellow dyes belong, typically initiates with an electrophilic attack on the aromatic rings or the azo bond (-N=N-). mdpi.comiwaponline.com This attack leads to the hydroxylation of the pollutant and the cleavage of the azo bond, which is often the initial step in the decolorization of the dye. mdpi.comiwaponline.com The presence of certain functional groups on the dye molecule can influence the rate of this attack. For example, an additional sulfonic group can enhance the electrophilic attack by •OH radicals. iwaponline.com Conversely, the presence of multiple azo bonds can increase the stability of the molecule and slow down the degradation rate. iwaponline.com

The degradation process proceeds through a series of intermediate products. For instance, the degradation of phenol, a common intermediate in the breakdown of aromatic pollutants, can lead to the formation of catechol, benzoquinone, and eventually short-chain organic acids like muconic, maleic, fumaric, oxalic, and formic acids before complete mineralization to CO₂ and H₂O. rsc.org The identification of these intermediates is crucial for understanding the complete reaction pathway and ensuring the final effluent is non-toxic.

Predictive Modeling of this compound Environmental Fate and Transport

Predictive modeling is an essential tool for assessing the potential environmental impact of chemicals like this compound. These models help to understand how a substance will be distributed and transformed in different environmental compartments.

Multimedia fate models are mathematical tools that simulate the behavior of a chemical in a simplified model environment consisting of interconnected compartments such as air, water, soil, and sediment. These models use the chemical's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the characteristics of the environment to predict its partitioning, transport, and persistence.

Modeling of this compound Partitioning and Persistence

Conceptual Framework of Environmental Fate Modeling

Multimedia fate models, such as the Equilibrium Criterion (EQC) model, are tools used to predict the environmental behavior of chemicals. maxwellsci.com These models work by taking a chemical's physical-chemical properties and the characteristics of a model environment to estimate its distribution and persistence. maxwellsci.comdiva-portal.org A Level III fugacity model, for instance, operates under steady-state but not equilibrium conditions to predict partitioning between air, water, soil, and sediment. europa.eu Such models can highlight a chemical's tendency to accumulate in certain environmental media and its susceptibility to transport and transformation processes. maxwellsci.com

The application of these models requires specific input data about the chemical . Key parameters include:

Water Solubility: Influences the concentration of the dye in the water phase.

Vapor Pressure: Determines the likelihood of the dye volatilizing into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the dye to partition between organic matter (like in soil and sediment) and water.

Soil and Sediment Adsorption Coefficients (Koc, Kd): Quantify the extent to which the dye will bind to solid phases in the environment. itrcweb.org

Degradation Rates (biotic and abiotic): Determine the persistence of the dye in various compartments.

Without these specific parameters for this compound, a quantitative environmental fate model cannot be accurately run. However, the known properties of similar dyes—high water solubility and low volatility—suggest that if released into the environment, this compound would predominantly partition to the water compartment. europa.eu From there, its fate would be governed by its adsorption to soil and sediment and its degradation rate.

Modeling Adsorption: Insights from Surrogate Dyes

While comprehensive environmental fate modeling for this compound is lacking, studies on the removal of other cationic dyes, such as Basic Yellow 28 and Basic Yellow 51, from aqueous solutions provide valuable information on their partitioning behavior, specifically adsorption. These studies utilize kinetic and isotherm models to describe the adsorption process onto various materials.

Kinetic Models of Adsorption

Kinetic models are used to understand the rate at which a dye is removed from a solution and adsorbed onto a solid phase. Common models include the pseudo-first-order and pseudo-second-order models. tandfonline.com

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent. tandfonline.com

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. tandfonline.com Studies on Basic Yellow 28 and Basic Yellow 51 have shown that the pseudo-second-order model often provides a better fit for the experimental data, suggesting that chemisorption is a key mechanism in their removal from water. tandfonline.comyildiz.edu.tr

Adsorption Isotherm Models

Adsorption isotherm models describe how a dye distributes between the liquid phase and the solid phase at equilibrium. The Langmuir and Freundlich models are among the most frequently used.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. tandfonline.com

Freundlich Isotherm: This model is empirical and describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. tandfonline.com

For Basic Yellow 28, studies have found that the Freundlich and Temkin isotherm models described its adsorption well on treated avocado seed. tandfonline.com For Basic Yellow 51, both the Langmuir and Freundlich isotherms have been applied to describe its adsorption on carbonized paper mill sludge. dergipark.org.tr The maximum adsorption capacity (qmax) for Basic Yellow 51, as calculated from the Langmuir equation, was found to be 1089.45 mg/g at 55°C. dergipark.org.tr

Detailed Research Findings from Surrogate Dyes

The following tables summarize the findings from adsorption modeling studies on Basic Yellow 28 and Basic Yellow 51, which can serve as surrogates for understanding the potential partitioning behavior of this compound.

Table 1: Adsorption Kinetic Models for Basic Yellow Dyes

| Dye | Adsorbent | Kinetic Model(s) Applied | Best Fit Model | Reference |

| Basic Yellow 28 | Treated Avocado Seed | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Pseudo-second-order | tandfonline.com |

| Basic Yellow 51 | Carbonized Paper Mill Sludge | Pseudo-first-order, Pseudo-second-order, Intraparticle diffusion | Pseudo-second-order | yildiz.edu.trdergipark.org.tr |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Adsorption Isotherm Models for Basic Yellow Dyes

| Dye | Adsorbent | Isotherm Model(s) Applied | Best Fit Model(s) | Maximum Adsorption Capacity (qmax) | Reference |

| Basic Yellow 28 | Treated Avocado Seed | Langmuir, Freundlich, Temkin, Dubinin-Radushkevich | Freundlich, Temkin | 49.30 mg/g | tandfonline.com |

| Basic Yellow 51 | Carbonized Paper Mill Sludge | Langmuir, Freundlich | Langmuir, Freundlich | 1089.45 mg/g | dergipark.org.tr |

This table is interactive. You can sort the columns by clicking on the headers.

These modeling results for related "Basic Yellow" dyes indicate that they have a strong affinity for various sorbents, and their adsorption is often a complex process involving both surface adsorption and intraparticle diffusion. tandfonline.com The data suggests that if this compound were to enter aquatic systems, a significant portion would likely partition from the water column to suspended solids and bottom sediments.

Persistence Modeling

Predicting the persistence of this compound would involve determining its degradation half-life in different environmental compartments through processes like hydrolysis, photolysis, and biodegradation. While specific degradation modeling for this compound is not available, the general approach would involve using kinetic models to describe the rate of its disappearance. For example, the reduction of aromatic azo compounds, a class to which some dyes belong, has been studied in anaerobic sediment/water systems, with kinetic models used to describe their degradation. yildiz.edu.tr Without experimental data on the degradation rates of this compound, its environmental persistence remains unquantified.

Advanced Analytical Methodologies for Basic Yellow 5 Research

Spectroscopic Techniques for Basic Yellow 5 Analysis and Degradation Monitoring

Spectroscopic methods are instrumental in the analysis of this compound, providing insights into its electronic and vibrational structures. These techniques are particularly valuable for real-time monitoring of degradation processes.

UV-Visible spectroscopy is a primary tool for quantifying the concentration of this compound in solution and for tracking the progress of its decolorization. The method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its chromophoric structures, such as azo bonds (-N=N-). The degradation of the dye leads to the destruction of these chromophores, resulting in a decrease in the absorbance at the dye's maximum absorption wavelength (λmax). researchgate.netresearchgate.net

The rate of decolorization can be determined by monitoring the decrease in the absorbance peak over time. This data is then used to establish the kinetics of the degradation reaction, which often follows pseudo-first-order kinetics. nih.gov For instance, in photocatalytic degradation studies, the efficiency of the process is calculated by measuring the initial and final absorbance of the dye solution. aip.org The λmax for yellow dyes is often found in the range of 400-500 nm. medcrop.or.krcabidigitallibrary.org For example, the degradation of Metanil Yellow, another azo dye, is monitored at its λmax of 435 nm. researchgate.net

| Parameter | Application in this compound Research |

| λmax | Wavelength of maximum absorbance, used to quantify the dye concentration. |

| Absorbance vs. Time | Data used to determine the rate of decolorization and reaction kinetics. |

| Decolorization Efficiency (%) | Calculated from the change in absorbance to evaluate the effectiveness of a degradation method. aip.org |

Fluorescence spectroscopy offers a sensitive method for tracking the formation of degradation products of this compound. While the parent dye may or may not be fluorescent, its breakdown products can exhibit fluorescence. This phenomenon allows for the qualitative and sometimes quantitative tracking of the degradation pathway. oup.com The fluorescence signal can be used to link the dynamic characteristics of molecular aggregates at both microscopic and macroscopic levels. oup.com

In some cases, fluorescent probes are developed to detect specific analytes. For example, nitrogen-doped carbon quantum dots (N-CQDs) have been used as a fluorescent sensor for the detection of lemon yellow (tartrazine) based on the principle of static quenching. spectroscopyonline.com This approach could potentially be adapted for tracking this compound or its degradation intermediates. The intensity of the fluorescence can change as the degradation proceeds, providing real-time information on the transformation of the dye. frontiersin.org

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the chemical bonds and functional groups present in this compound and its degradation products. This is crucial for elucidating the structural changes that occur during degradation. kwarastatepolytechnic.edu.ng

FTIR analysis can confirm the breakdown of the dye by showing the disappearance of characteristic peaks of the parent molecule and the appearance of new peaks corresponding to the transformation products. For example, the disappearance of the peak associated with the azo bond is a clear indicator of dye degradation. kwarastatepolytechnic.edu.ng The appearance of new bands can suggest the formation of intermediates like aromatic amines or smaller aliphatic compounds. kwarastatepolytechnic.edu.ng

Table of Characteristic FTIR Peaks in Dye Degradation Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Degradation Studies |

|---|---|---|

| ~1600-1400 | Azo bond (-N=N-) stretching | Disappearance indicates cleavage of the primary chromophore. kwarastatepolytechnic.edu.ng |

| ~3500-3300 | N-H stretching | Appearance suggests the formation of aromatic amines. kwarastatepolytechnic.edu.ng |

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatographic techniques are essential for separating the complex mixtures that result from the degradation of this compound, allowing for the individual identification and quantification of the parent dye and its various metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound and its degradation products. medcrop.or.krthermofisher.com The method utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase, leading to their separation.

In the analysis of synthetic dyes, reversed-phase HPLC with a C18 column is commonly employed. cabidigitallibrary.orgnih.gov A Photo-Diode Array (PDA) or UV-Vis detector is typically used for detection, allowing for the monitoring of the separation at specific wavelengths. medcrop.or.kr The retention time, the time it takes for a specific compound to pass through the column, is a key parameter for identification. HPLC methods have been developed for the simultaneous determination of multiple dyes in various matrices. nih.gov For instance, a method for five yellow dyes used an Agilent ODS C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. nih.gov

Typical HPLC Parameters for Dye Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary phase where separation occurs. | Reversed-phase C18 cabidigitallibrary.orgnih.gov |

| Mobile Phase | Solvent that carries the sample through the column. | Acetonitrile/Ammonium Acetate buffer nih.gov |

| Detector | Device used to detect the separated components. | UV-Vis or PDA Detector medcrop.or.kr |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.3 mL/min nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile organic compounds that may be formed during the degradation of this compound. jmbfs.org

In a typical GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparing it to spectral libraries like the NIST library. jmbfs.org This technique has been successfully used to identify intermediate metabolites in the biodegradation of various dyes, confirming the cleavage of azo bonds and the formation of smaller molecules. kwarastatepolytechnic.edu.ngjmb.or.kr For example, in the degradation of Reactive Yellow Dye, GC-MS analysis identified several smaller compounds, confirming the breakdown of the parent dye. kwarastatepolytechnic.edu.ng

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS, TOF-MS) for Comprehensive Metabolite Profiling of this compound

The biotransformation and degradation of azo dyes like this compound can lead to the formation of various metabolites, some of which may be of environmental and toxicological concern. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of these degradation products. mdpi.comresearchgate.netscilit.com High-Resolution Mass Spectrometry (HRMS), including Orbitrap and Time-of-Flight (TOF-MS) analyzers, provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown metabolites and degradation intermediates. researchgate.netnih.govnih.gov